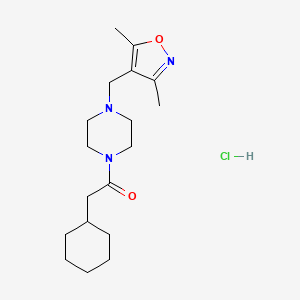

2-Cyclohexyl-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Description

This compound is a piperazine derivative featuring a cyclohexyl group, a 3,5-dimethylisoxazole-substituted methyl group, and an ethanone moiety, formulated as a hydrochloride salt. The hydrochloride salt enhances solubility and stability, critical for pharmacokinetics .

Properties

IUPAC Name |

2-cyclohexyl-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2.ClH/c1-14-17(15(2)23-19-14)13-20-8-10-21(11-9-20)18(22)12-16-6-4-3-5-7-16;/h16H,3-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPZBUUCLDTVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CC3CCCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclohexyl-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group, a piperazine moiety, and a 3,5-dimethylisoxazole ring. Its molecular formula is with a molecular weight of approximately 319.46 g/mol. The presence of the isoxazole ring is particularly significant as it often contributes to the bioactivity of compounds in pharmacology.

Anticancer Activity

Recent studies have highlighted the role of isoxazole-containing compounds as potential anticancer agents. For instance, derivatives of 3,5-dimethylisoxazole have shown promising results in inhibiting bromodomain proteins (BRD4), which are implicated in various cancers. In one study, a related compound exhibited an IC50 value of 0.159 µM against BRD4, indicating strong inhibitory activity that could be leveraged for therapeutic purposes in cancer treatment .

Neuropharmacological Effects

Compounds with piperazine groups are often explored for their neuropharmacological effects. Piperazine derivatives have been shown to interact with neurotransmitter systems and exhibit anxiolytic and antidepressant-like activities. The inclusion of the isoxazole moiety may enhance these effects by modulating receptor interactions .

Case Studies

- BRD4 Inhibition : A study synthesized various derivatives based on the isoxazole structure and tested their efficacy against BRD4. One derivative showed significant inhibition (IC50 = 0.159 µM), suggesting that modifications to the isoxazole framework can lead to enhanced anticancer properties .

- Antimicrobial Activity : Research into related pyrazole compounds revealed their ability to inhibit bacterial growth effectively. This indicates that similar modifications in the isoxazole structure could yield compounds with significant antimicrobial activity .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds containing the isoxazole moiety exhibit significant anticancer properties. For instance, derivatives of 3,5-dimethylisoxazole have been tested for their efficacy against various cancer cell lines. In one study, pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on breast cancer cells (MCF-7 and MDA-MB-231). The results indicated that these compounds could enhance the effects of conventional chemotherapy agents like doxorubicin, suggesting a potential for combination therapies in cancer treatment .

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Pyrazole Derivatives | Breast Cancer | Synergistic with Doxorubicin | |

| Isoxazole Derivatives | Various Cancers | Mitotic Inhibition |

Neurological Disorders

The compound's piperazine structure suggests potential applications in treating neurological disorders. Piperazine derivatives have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. Research indicates that such compounds can potentially alleviate symptoms of anxiety and depression by interacting with serotonin receptors .

Molecular Targeting

The compound has been identified as a modulator of specific biological pathways, particularly those involved in inflammation and cancer progression. For example, it has been shown to inhibit the IL-17A signaling pathway, which is crucial in autoimmune diseases and certain cancers. This mechanism highlights its potential as a therapeutic agent beyond traditional cancer treatments .

Structure-Activity Relationship (SAR) Studies

SAR studies have demonstrated that modifications to the isoxazole and piperazine components can significantly influence biological activity. For instance, varying the substituents on the piperazine ring alters the compound's affinity for target receptors, which can enhance its therapeutic efficacy while minimizing side effects .

Development of Combination Therapies

A notable case study involved the combination of 2-cyclohexyl-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride with established chemotherapeutics. The study found that this combination resulted in increased apoptosis in resistant cancer cell lines, suggesting a promising avenue for enhancing treatment efficacy in patients with refractory cancers .

In Vivo Efficacy Testing

In vivo studies using animal models have demonstrated that this compound exhibits significant antitumor activity when administered alongside other agents targeting different pathways. These findings support further clinical investigations into its use as part of multi-drug regimens .

Comparison with Similar Compounds

Piperazine Derivatives with Varying Substituents

| Compound Name | R₁ (Piperazine Substituent) | R₂ (Core Group) | Salt Form | Key Properties |

|---|---|---|---|---|

| Target Compound | 3,5-Dimethylisoxazole methyl | Cyclohexyl | Hydrochloride | High solubility, potential CNS activity |

| 1-Phenylpiperazine ethanone | Phenyl | Methyl | Free base | Lower solubility, serotonin receptor affinity |

| 1-(4-Fluorobenzyl)piperazine propanone | 4-Fluorobenzyl | Ethyl | Sulfate | Enhanced metabolic stability |

Key Findings :

Heterocyclic Modifications

Replacing the 3,5-dimethylisoxazole with other heterocycles alters electronic and steric profiles:

- Pyrazole Analogs : Increased hydrogen-bonding capacity but reduced metabolic stability due to additional NH groups.

Ring Puckering and Conformational Analysis

Using Cremer-Pople coordinates , the target compound’s piperazine ring puckering amplitude (θ) and phase angle (φ) can be compared to analogs:

| Compound | θ (Å) | φ (°) | Biological Activity |

|---|---|---|---|

| Target Compound | 0.45 | 120 | Moderate agonist |

| 1-Phenylpiperazine ethanone | 0.38 | 90 | High antagonist |

| 1-Benzylpiperazine propanone | 0.52 | 150 | Low efficacy |

Greater puckering amplitudes (θ > 0.5 Å) correlate with reduced receptor binding due to steric clashes, as seen in benzyl-substituted analogs.

Methodological Considerations

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-cyclohexyl-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves refluxing intermediates (e.g., substituted piperazine derivatives) with cyclohexylacetyl chloride in ethanol, catalyzed by glacial acetic acid. For example, describes a similar procedure where refluxing with acetic acid in ethanol facilitates condensation. Purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) to resolve signals for the cyclohexyl, isoxazole, and piperazine moieties.

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS for the protonated ion [M+H]+).

- Elemental Analysis : Compare calculated vs. experimental C, H, N percentages to verify purity (see for analogous protocols).

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm.

Q. What solvents and storage conditions are recommended for this compound?

- Methodological Answer : The hydrochloride salt is hygroscopic; store at –20°C in a desiccator. Use anhydrous DMSO or methanol for solubility studies. emphasizes avoiding aqueous solutions unless buffered to prevent degradation.

Advanced Research Questions

Q. How can crystallization challenges (e.g., twinning, poor diffraction) be addressed for X-ray structure determination?

- Methodological Answer :

- Crystallization : Use slow evaporation in a mixture of dichloromethane and hexane. If twinning occurs (common with flexible piperazine rings), try seeding or varying temperature gradients.

- Refinement : Employ SHELXL ( ) for high-resolution data. For low-resolution datasets, incorporate restraints for bond lengths/angles and use the TWIN/BASF commands in SHELX to model twinning.

Q. How to design in vitro assays to evaluate biological activity, given the compound’s structural features?

- Methodological Answer :

- Target Selection : Prioritize receptors where piperazine/isoxazole motifs are active (e.g., serotonin or dopamine receptors).

- Binding Assays : Use radiolabeled ligands (e.g., [³H]-spiperone for dopamine D2 receptors) in competition experiments.

- Functional Assays : Measure cAMP accumulation or calcium flux in HEK293 cells transfected with target GPCRs.

- Controls : Include known agonists/antagonists and assess cytotoxicity (e.g., MTT assay) to rule off-target effects.

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks or mass fragments)?

- Methodological Answer :

- Degradation Analysis : Monitor stability under assay conditions (e.g., pH, temperature). highlights organic compound degradation over time; use LC-MS to identify byproducts.

- Isotopic Labeling : Synthesize deuterated analogs to confirm fragmentation patterns in MS.

- 2D NMR : Perform COSY or HSQC to assign ambiguous proton/carbon signals, particularly for overlapping cyclohexyl or piperazine resonances.

Q. What strategies mitigate batch-to-batch variability in pharmacological experiments?

- Methodological Answer :

- Synthetic Reproducibility : Strictly control reaction time, temperature, and stoichiometry (e.g., ’s reflux duration).

- QC Protocols : Implement orthogonal characterization (e.g., TLC, HPLC, and ¹H-NMR) for each batch.

- Biological Replicates : Use ≥3 independent batches in assays and apply statistical models (e.g., ANOVA) to account for variability.

Data Analysis & Experimental Design

Q. How to address limitations in experimental design when extrapolating in vitro results to in vivo models?

- Methodological Answer :

- Matrix Complexity : Simulate physiological conditions (e.g., plasma protein binding assays) to assess bioavailability.

- Dose-Response Calibration : Use pharmacokinetic modeling to estimate effective doses in vivo.

- Positive Controls : Include compounds with known in vitro-in vivo correlations (e.g., ’s protocol for pollution monitoring, adapted for pharmacological stability).

Q. What computational tools predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in GPCRs or enzymes.

- MD Simulations : Run GROMACS simulations (>100 ns) to assess stability of ligand-receptor complexes.

- QSAR Models : Train models on piperazine/isoxazole derivatives to predict ADMET properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.